molecular formula C13H14N2O B7765018 1-(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)ethanone

1-(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B7765018
M. Wt: 214.26 g/mol
InChI Key: ZMUAIJAFDCPXNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)ethanone is an organic compound with the molecular formula C13H14N2O. It is a pyrazole derivative, characterized by a pyrazole ring substituted with a methyl group and a p-tolyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)ethanone typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine. The reaction proceeds under basic conditions, followed by hydrolysis to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reagents and conditions. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)ethanone involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are ongoing .

Comparison with Similar Compounds

  • 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
  • 1-(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)methanol
  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine

Uniqueness: 1-(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)ethanone is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its methyl and p-tolyl groups influence its reactivity and interaction with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[5-methyl-1-(4-methylphenyl)pyrazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-4-6-12(7-5-9)15-10(2)13(8-14-15)11(3)16/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUAIJAFDCPXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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